molecular formula C16H17N3O3S B4841233 N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4841233
M. Wt: 331.4 g/mol
InChI Key: URGDEEADRWAPEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials usually include ethoxybenzothiazole and various oxazole derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S/c1-4-11-14(9(3)22-19-11)15(20)18-16-17-12-7-6-10(21-5-2)8-13(12)23-16/h6-8H,4-5H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGDEEADRWAPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 5
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 6
N-(6-ETHOXY-13-BENZOTHIAZOL-2-YL)-3-ETHYL-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.